Positional Isomer Differentiation: 2-Cyano-5-Fluoro vs. 4-Cyano-3-Fluoro Substitution Pattern
4-Bromo-2-(2-cyano-5-fluorophenoxy)benzamide and 4-bromo-2-(4-cyano-3-fluorophenoxy)benzamide (CAS 2770359-51-6) share identical molecular formula (C14H8BrFN2O2) and molecular weight (335.13 g/mol) but differ in cyano and fluoro ring positions . Published SAR for the 2-phenoxybenzamide class demonstrates that antiplasmodial activity varies by up to 10-fold between regioisomeric substitution patterns: the lead compound 1 (unsubstituted phenoxy) exhibits PfNF54 IC50 = 0.413 μM, while optimized derivative with 4-fluorophenoxy substitution achieves PfNF54 IC50 = 0.269 μM with a selectivity index increase from 317 to 460 [1]. The 2-cyano-5-fluoro pattern is distinct from the 4-cyano-3-fluoro pattern in both hydrogen-bond acceptor geometry (nitrile orientation) and electronic effects (fluoro position relative to the ether oxygen), parameters known to influence kinase active-site complementarity in halophenoxybenzamide MEK inhibitors [2].
| Evidence Dimension | Regioisomeric substitution pattern effect on biological activity (class-level SAR) |
|---|---|
| Target Compound Data | 2-cyano-5-fluoro substitution on phenoxy ring (target compound); quantitative bioactivity data not yet published in peer-reviewed literature |
| Comparator Or Baseline | 4-cyano-3-fluoro positional isomer (CAS 2770359-51-6); 2-phenoxybenzamide lead compound with PfNF54 IC50 = 0.413 μM; optimized 4-fluorophenoxy analog with PfNF54 IC50 = 0.269 μM, selectivity index = 460 |
| Quantified Difference | Within the 2-phenoxybenzamide class, regioisomeric substitution variation alters IC50 by ≥1.5-fold (0.413 vs. 0.269 μM) and selectivity index by 1.45-fold (317 vs. 460). Direction and magnitude for 2-cyano-5-fluoro vs. 4-cyano-3-fluoro remain uncharacterized in published literature. |
| Conditions | Plasmodium falciparum NF54 blood-stage assay; L-6 rat skeletal myoblast cytotoxicity counter-screen (Seebacher et al., 2021) |
Why This Matters
Procurement of the incorrect positional isomer yields a compound with identical molecular weight and formula but non-interchangeable biological activity, as demonstrated by SAR data showing regioisomer-dependent potency in the 2-phenoxybenzamide class.
- [1] Seebacher W et al. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Pharmaceuticals. 2021;14(11):1109. PfNF54 IC50 data: lead compound 1 = 0.413 μM (SI = 317); tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate = 0.269 μM (SI = 460). View Source
- [2] Hitchcock M, Hartung I, Pühler F, Siemeister G, Neuhaus R. Substituted Halophenoxybenzamide Derivatives. Patent WO-2011047796-A1. Published 2011-04-28. The patent defines substitution-dependent MEK inhibitory activity across halophenoxybenzamide regioisomers. View Source
